molecular formula C10H7ClN2O2 B13562701 Methyl6-chloro-1,7-naphthyridine-2-carboxylate

Methyl6-chloro-1,7-naphthyridine-2-carboxylate

Cat. No.: B13562701
M. Wt: 222.63 g/mol
InChI Key: ATCRRWCUQQXRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C11H7ClN2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,7-naphthyridine-2-carboxylate typically involves the reaction of 6-chloro-1,7-naphthyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1,8-naphthyridine-2-carboxylate
  • Methyl 6-chloro-1,5-naphthyridine-2-carboxylate
  • Methyl 6-chloro-1,6-naphthyridine-2-carboxylate

Uniqueness

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and ester group at the 2-position make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 6-chloro-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-4-9(11)12-5-8(6)13-7/h2-5H,1H3

InChI Key

ATCRRWCUQQXRJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CN=C(C=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.